4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile
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Overview
Description
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with an appropriate benzyl cyanide derivative. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic addition of the cyanide to the formyl group, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-Ethyl-2-carboxyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is unique due to the presence of both the ethyl and formyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H12N2O/c1-2-16-8-7-13(14(16)10-17)12-5-3-11(9-15)4-6-12/h3-8,10H,2H2,1H3 |
InChI Key |
IWUJEIKITLEJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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